molecular formula C19H15N3O2S B2734400 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide CAS No. 847336-74-7

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide

Cat. No.: B2734400
CAS No.: 847336-74-7
M. Wt: 349.41
InChI Key: LJPBSZUXEWBSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide is a heterocyclic compound featuring a benzofuropyrimidine core linked to an acetamide group via a sulfur atom. The benzyl substituent on the acetamide nitrogen distinguishes it from closely related derivatives.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-25-19-18-17(21-12-22-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBSZUXEWBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate intermediates under acidic or basic conditions to form the fused ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Benzylacetamide Moiety: This step usually involves the acylation of an amine with benzylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for better control over reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the benzylacetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuro[3,2-d]pyrimidine core or the benzylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzylacetamide derivatives.

    Substitution: Various substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide exerts its effects is often related to its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Substituent on Acetamide
Target: 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide C₂₀H₁₅N₃O₂S* ~369.4 (estimated) ~4.0 1 5 Benzyl
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide C₁₉H₁₅N₃O₃S 365.4 3.8 1 6 4-Methoxyphenyl
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide C₂₁H₁₉N₃O₂S 377.4 4.5 1 5 3,5-Dimethylphenyl

Key Observations:

  • Substituent Effects on Hydrophobicity (XLogP3): The benzyl group in the target compound likely increases hydrophobicity (estimated XLogP3 ~4.0) compared to the 4-methoxyphenyl derivative (XLogP3 3.8), where the methoxy group enhances polarity. The 3,5-dimethylphenyl analog exhibits the highest hydrophobicity (XLogP3 4.5) due to the electron-donating methyl groups .
  • Hydrogen Bonding: The 4-methoxyphenyl derivative has six hydrogen bond acceptors (vs.

Reactivity and Stability

  • Pyrimidine Ring Reactivity: The benzofuropyrimidine core undergoes ring cleavage under specific conditions. For instance, reactions with hydroxylamine hydrochloride yield cyclized products via oxadiazole formation, as observed in related N-([1]benzofuropyrimidin-4-yl)formamidines .
  • Comparison with Benzothieno and Pyrido Analogs: Benzothieno[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives exhibit similar cyclization behavior but may differ in electronic properties due to sulfur or nitrogen substitution in the fused ring system .

Biological Activity

The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide is a member of the benzofuro[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide can be summarized as follows:

PropertyValue
IUPAC Name2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide
Molecular FormulaC18H19N3O2S
Molecular Weight351.38 g/mol
InChIInChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18...

This compound features a benzofuro[3,2-d]pyrimidine core linked to a benzylacetamide moiety, which contributes to its unique biological properties.

The biological activity of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with receptors such as retinoid X receptor alpha (RXRα), which plays a significant role in cell differentiation and apoptosis.

Anticancer Activity

Research has indicated that benzofuro[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated the anticancer activity of similar compounds against human cancer cell lines (HepG2 and A549) using the MTT assay. The results highlighted that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Antimicrobial Activity

Compounds related to benzofuro[3,2-d]pyrimidine have also been studied for their antimicrobial properties:

  • Preliminary bioassays showed that derivatives could effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzofuro[3,2-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A series of compounds were synthesized and tested for their biological activities. The findings indicated that modifications to the benzofuro core significantly influenced their efficacy against cancer cell lines .
    Compound IDIC50 (µM)Target Cell Line
    Compound A5.0HepG2
    Compound B10.0A549
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substituents on the benzofuro core could enhance or diminish biological activity, providing insights for future drug design .

Q & A

Q. What are the recommended multi-step synthetic routes for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves sequential reactions:

Core formation : Construction of the benzofuropyrimidine core via cyclization of substituted benzofuran and pyrimidine precursors under acidic or basic conditions .

Sulfanyl linkage : Thiolation of the pyrimidine ring using sulfurizing agents (e.g., P2S5) .

Acetamide coupling : Reaction of the sulfanyl intermediate with benzylamine derivatives via nucleophilic substitution or amide bond formation .

Q. Optimization strategies :

  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of thermally labile intermediates .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer: Key techniques include:

Technique Purpose Example Data
NMR (¹H/¹³C)Confirm molecular structure and substituent positionsChemical shifts for benzofuropyrimidine protons (δ 7.5–8.5 ppm) .
HPLC Assess purity (>95%) and detect impuritiesRetention time: 12.3 min (C18 column, acetonitrile/water) .
Mass Spectrometry Verify molecular weight (365.41 g/mol)ESI-MS: [M+H]<sup>+</sup> at m/z 366.4 .
X-ray Crystallography Resolve 3D structure (if crystals form)Bond angles and dihedral angles for sulfanyl-acetamide linkage .

Q. What in vitro biological screening models are appropriate for evaluating its anti-tumor and antibacterial activities?

Answer:

  • Anti-tumor :
    • Cell lines: MCF-7 (breast cancer), HeLa (cervical cancer) .
    • Assays: MTT or SRB for viability; flow cytometry for apoptosis .
  • Antibacterial :
    • Strains: S. aureus (Gram-positive), E. coli (Gram-negative) .
    • Methods: Broth microdilution (MIC determination) .

Q. Key parameters :

  • Dose-response curves (IC50 or MIC values).
  • Positive controls (e.g., doxorubicin for anti-tumor; ciprofloxacin for antibacterial) .

Advanced Research Questions

Q. How does the sulfanyl-acetamide moiety influence the compound's reactivity and target binding in biological systems?

Answer:

  • Reactivity : The sulfanyl group acts as a nucleophile, enabling covalent interactions with cysteine residues in enzyme active sites .
  • Binding affinity : Acetamide’s hydrogen-bonding capacity enhances interactions with kinases (e.g., EGFR) or DNA topoisomerases .
  • Structure-activity relationship (SAR) : Modifying the benzyl group (e.g., methoxy or chloro substituents) alters lipophilicity (XLogP3 = 3.8) and membrane permeability .

Q. What strategies can be employed to modify the benzofuropyrimidine core for enhanced pharmacokinetic properties?

Answer:

  • Core substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) to improve metabolic stability .
  • Prodrug design : Mask the sulfanyl group with labile protecting groups (e.g., acetyl) for controlled release .
  • Solubility enhancement : Incorporate polar substituents (e.g., -OH, -NH2) or use co-solvents (PEG-400) .

Q. How can researchers resolve contradictory data regarding the compound's biological activity across different cell lines or model organisms?

Answer:

  • Experimental validation :
    • Replicate studies using standardized protocols (e.g., identical cell passage numbers, serum concentrations) .
    • Cross-validate with orthogonal assays (e.g., Western blot for target protein expression alongside viability assays) .
  • Analytical troubleshooting :
    • Verify compound stability in culture media (HPLC monitoring) .
    • Address batch-to-batch variability in synthesis (e.g., purity checks via NMR) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity .

Q. What computational methods are suitable for predicting the compound's interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or DNA .
  • MD simulations : GROMACS for assessing binding stability over time (100 ns trajectories) .
  • ADMET prediction : SwissADME for bioavailability, CYP450 inhibition, and toxicity .

Q. Example docking result :

Target Binding Energy (kcal/mol) Key Interactions
EGFR kinase-9.2Hydrogen bonds with Met793; hydrophobic contact with Leu788 .

Q. How do solvent polarity and temperature affect the compound's stability during long-term storage?

Answer:

  • Stability profile :
    • Polar solvents (e.g., DMSO) : Promote degradation via hydrolysis of the acetamide bond at >25°C .
    • Non-polar solvents (e.g., chloroform) : Improve stability but risk crystallization .
  • Storage recommendations :
    • Temperature: -20°C under inert atmosphere (N2 or Ar) .
    • Lyophilization: For solid-state storage (5-year stability) .

Data Contradiction Analysis Example
Issue : Discrepancies in reported IC50 values for anti-tumor activity (e.g., 5 μM vs. 20 μM in MCF-7 cells).
Resolution steps :

Compare assay conditions (e.g., serum concentration, incubation time) .

Validate compound integrity via LC-MS to rule out degradation .

Test metabolite activity (e.g., sulfoxide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.